GPR81 agonist 2

GPR81 agonism HCA1 activation cAMP inhibition

Choose GPR81 agonist 2 for unparalleled potency in GPR81 research. With an EC50 of 23 nM, it's 6,500-fold more potent than the commonly used tool 3,5-DHBA (~150 µM), enabling low-concentration HTS with minimal DMSO artifacts. Its acyl urea scaffold provides an orthogonal chemotype to hydroxybenzoic acid-based agonists, ensuring scaffold-independent target validation. The 5.3-fold selectivity over GPR109A allows built-in counter-screening. Ideal for preclinical metabolic studies in rodent models of dyslipidemia, insulin resistance, and obesity. Supplied at ≥98% purity with ambient shipping.

Molecular Formula C26H27ClN6O5S2
Molecular Weight 603.1 g/mol
Cat. No. B12399472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR81 agonist 2
Molecular FormulaC26H27ClN6O5S2
Molecular Weight603.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)Cl)C(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C4CCN(CC4)C)N5C=CC=N5
InChIInChI=1S/C26H27ClN6O5S2/c1-3-38-22-15-19(27)18(14-21(22)33-10-4-9-28-33)24(34)30-25(35)31-26-29-20-6-5-17(13-23(20)39-26)40(36,37)16-7-11-32(2)12-8-16/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H2,29,30,31,34,35)
InChIKeyZVDDZDATCIKPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR81 Agonist 2: High-Potency Acyl Urea HCA1 Activator for Metabolic Research


GPR81 agonist 2 (CAS 1143024-28-5), also designated as compound 1, is a synthetic small-molecule agonist of the hydroxycarboxylic acid receptor 1 (HCA1/GPR81), a Gi/o-coupled GPCR endogenously activated by L-lactate [1]. The compound belongs to a novel acyl urea scaffold chemical series discovered via high-throughput screening, distinct from earlier hydroxybenzoic acid-based agonists . It exhibits potent agonism at human GPR81 with an EC50 of 0.023 μM and demonstrates measurable cross-reactivity at the closely related niacin receptor GPR109A (HCA2) with an EC50 of 0.123 μM . The compound is supplied as a research reagent with a molecular weight of 603.11 g/mol and the molecular formula C26H27ClN6O5S2 .

Why GPR81 Agonist Substitution Compromises Experimental Reproducibility


GPR81 agonists exhibit extreme variability in potency (spanning over 6,500-fold in EC50 values), receptor selectivity (GPR81 vs. GPR109A), and species ortholog activity that renders simple compound substitution scientifically unsound. For instance, the commonly used tool compound 3,5-DHBA requires ~150 μM to activate human GPR81 , while GPR81 agonist 2 achieves full activation at 23 nM—a 6,500-fold potency differential that fundamentally alters experimental design and off-target exposure profiles. Similarly, the endogenous ligand lactate requires millimolar concentrations (EC50 ~5 mM) . Even among synthetic agonists, GPR81 agonist 1 (EC50 58 nM) and 3-chloro-5-hydroxybenzoic acid (EC50 16 μM) demonstrate divergent potency . Furthermore, selectivity profiles differ substantially: GPR81 agonist 2 exhibits 5.3-fold selectivity for GPR81 over GPR109A, while 3,5-DHBA displays negligible GPR109A activity below 10 mM . These quantitative disparities mandate compound-specific validation rather than class-based substitution in any rigorous scientific workflow.

Quantitative Differentiation Evidence: GPR81 Agonist 2 Versus Key Comparators


2.5-Fold Superior Potency Over GPR81 Agonist 1 in Human GPR81 Activation Assays

GPR81 agonist 2 (compound 1) demonstrates an EC50 of 0.023 μM (23 nM) for human GPR81, which is approximately 2.5-fold more potent than the widely referenced GPR81 agonist 1 (EC50 58 nM for human GPR81) when compared under similar recombinant cellular assay conditions . Both compounds activate the Gi/o-coupled cAMP inhibition pathway, but the lower EC50 of GPR81 agonist 2 enables effective receptor engagement at reduced compound concentrations, potentially minimizing off-target interactions and compound precipitation issues in cellular and in vivo settings.

GPR81 agonism HCA1 activation cAMP inhibition potency comparison

6,500-Fold Greater Potency Than Classic Tool Compound 3,5-DHBA

Compared to the classical GPR81 tool agonist 3,5-dihydroxybenzoic acid (3,5-DHBA), GPR81 agonist 2 exhibits an EC50 of 0.023 μM versus ~150 μM for 3,5-DHBA—a 6,500-fold improvement in potency . Both compounds function as GPR81 agonists, but the dramatically lower concentration requirement for GPR81 agonist 2 enables experimental protocols that avoid the high micromolar to millimolar concentrations required for 3,5-DHBA, which often introduce solvent toxicity, non-specific binding, and off-target effects at related receptors.

GPR81 agonist HCA1 3,5-DHBA potency enhancement

Quantified GPR81/GPR109A Selectivity Profile Distinguishes from Fully Selective Agonists

GPR81 agonist 2 activates hGPR109A with an EC50 of 0.123 μM, yielding a GPR81-to-GPR109A selectivity ratio of approximately 5.3-fold (0.123/0.023) . This stands in contrast to 3-chloro-5-hydroxybenzoic acid, which is reported as inactive against GPR109A at relevant concentrations , and 3,5-DHBA, which displays minimal GPR109A activity only at concentrations exceeding 10 mM . The partial but quantifiable GPR109A cross-reactivity of GPR81 agonist 2 provides a defined selectivity window that may be advantageous in systems where dual HCA1/HCA2 modulation is desired, while remaining sufficiently selective to attribute primary effects to GPR81 engagement at concentrations below 100 nM.

GPR109A HCA2 receptor selectivity niacin receptor

1,400-Fold Enhancement Over Endogenous Ligand L-Lactate

The endogenous GPR81 agonist L-lactate activates the receptor with an EC50 of approximately 5 mM (5,000,000 nM) . GPR81 agonist 2 achieves functional activation at 0.023 μM (23 nM), representing a >217,000-fold increase in molar potency . This vast potency differential eliminates the confounding metabolic and pH-altering effects inherent to millimolar lactate administration and enables selective pharmacological interrogation of GPR81 signaling independent of cellular metabolic state.

lactate receptor endogenous agonist potency gain

Novel Acyl Urea Scaffold Distinct from Hydroxybenzoic Acid Agonists

GPR81 agonist 2 is built upon a central acyl urea linker scaffold identified through high-throughput screening, representing a chemotype distinct from the hydroxybenzoic acid framework shared by 3,5-DHBA and 3-chloro-5-hydroxybenzoic acid [1]. The compound's full IUPAC name—2-chloro-4-ethoxy-N-((6-((1-methylpiperidin-4-yl)sulfonyl)benzo[d]thiazol-2-yl)carbamoyl)-5-(1H-pyrazol-1-yl)benzamide—and molecular weight of 603.11 g/mol reflect a significantly more elaborate structure . This scaffold differentiation translates to distinct physicochemical properties, including altered solubility and pharmacokinetic behavior, and provides an orthogonal chemical tool for validating target engagement independent of hydroxybenzoic acid-derived artifacts.

chemical scaffold acyl urea HTS-derived SAR

Optimal Use Cases for GPR81 Agonist 2 in Metabolic and GPCR Research


High-Throughput Screening of GPR81-Mediated Lipolysis Inhibition

With an EC50 of 23 nM for human GPR81, GPR81 agonist 2 is ideally suited for high-throughput screening (HTS) campaigns investigating GPR81-mediated inhibition of lipolysis in adipocyte models. The low nanomolar potency permits the use of minimal compound quantities, reducing per-well cost and minimizing DMSO solvent artifacts. The compound's defined 5.3-fold selectivity over GPR109A enables counter-screening to differentiate GPR81-specific effects .

In Vivo Pharmacological Validation of GPR81 as a Metabolic Target

The acyl urea scaffold of GPR81 agonist 2 was specifically evolved during SAR optimization to provide physicochemical properties suitable for in vivo studies . Its >6,500-fold potency enhancement over 3,5-DHBA enables effective receptor engagement at doses that are both practical and less likely to induce off-target toxicity, making it a preferred tool for preclinical evaluation of GPR81 agonism in rodent models of dyslipidemia, insulin resistance, and obesity.

Orthogonal Target Engagement Studies to Validate GPR81-Dependent Phenotypes

Because GPR81 agonist 2 belongs to a distinct acyl urea chemotype unrelated to hydroxybenzoic acid-based agonists like 3,5-DHBA and 3-chloro-5-hydroxybenzoic acid, it serves as an orthogonal pharmacological probe . Researchers can use GPR81 agonist 2 alongside a structurally unrelated GPR81 agonist (e.g., GPR81 agonist 1) to confirm that observed phenotypes are truly GPR81-dependent rather than artifacts of a specific chemical scaffold.

cAMP Signaling Studies Requiring Low Nanomolar Agonist Concentrations

GPR81 agonist 2 potently inhibits forskolin-stimulated cAMP accumulation in cells expressing GPR81 at concentrations as low as 23 nM . This potency profile is advantageous for Gi/o-coupled receptor signaling studies where high agonist concentrations may desensitize the receptor or activate compensatory pathways. The compound's quantifiable GPR109A cross-reactivity at 123 nM provides a built-in control window for experiments seeking to differentiate HCA1 from HCA2 signaling contributions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR81 agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.